N~2~-Acetyl-N-(4-methylphenyl)norvalinamide
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Overview
Description
N~2~-Acetyl-N-(4-methylphenyl)norvalinamide is a chemical compound with a unique structure that includes an acetyl group, a methylphenyl group, and a norvalinamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a solid at room temperature and is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol .
Preparation Methods
The synthesis of N2-Acetyl-N-(4-methylphenyl)norvalinamide can be achieved through a multi-step process:
Reaction of 4-methylphenylamine with methylene ketone: This step produces N-(4-acetylphenyl)methanamine.
Reaction with acetic anhydride under basic conditions: The N-(4-acetylphenyl)methanamine is then reacted with acetic anhydride to yield the final product, N2-Acetyl-N-(4-methylphenyl)norvalinamide.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N~2~-Acetyl-N-(4-methylphenyl)norvalinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N~2~-Acetyl-N-(4-methylphenyl)norvalinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N2-Acetyl-N-(4-methylphenyl)norvalinamide involves its interaction with specific molecular targets and pathways. The acetyl and methylphenyl groups play a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
N~2~-Acetyl-N-(4-methylphenyl)norvalinamide can be compared with other similar compounds, such as:
N-(4-acetyl-2-methylphenyl)acetamide: This compound shares a similar structure but differs in the position of the acetyl group.
4-methylphenylacetamide: This compound lacks the norvalinamide moiety, making it less complex.
N-(4-methylphenyl)glycine: This compound has a glycine moiety instead of the norvalinamide group
The uniqueness of N2-Acetyl-N-(4-methylphenyl)norvalinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918941-54-5 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-acetamido-N-(4-methylphenyl)pentanamide |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(15-11(3)17)14(18)16-12-8-6-10(2)7-9-12/h6-9,13H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
GPQOMNIXIUOBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC1=CC=C(C=C1)C)NC(=O)C |
Origin of Product |
United States |
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